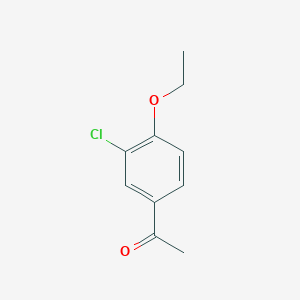

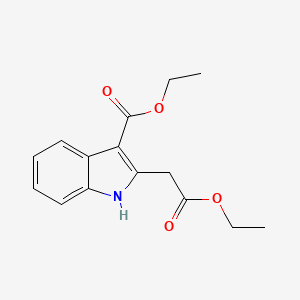

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

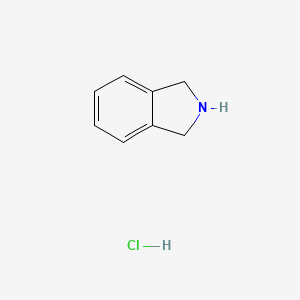

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate (EIOIC) is a small organic molecule that has been used in a variety of scientific research applications. It is a derivative of indole-3-carboxylic acid, an organic acid found in plants, and is chemically synthesized in the laboratory. EIOIC has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Applications De Recherche Scientifique

Photophysical Properties

A novel 4-aza-indole derivative related to ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate exhibits unique photophysical behaviors, such as reverse solvatochromism, depending on the solvent polarity. This property suggests its potential application in bio- or analytical sensors, optoelectronic devices, and as a labeling agent due to its high quantum yield across different solvents (Bozkurt & Doğan, 2018).

Synthetic Chemistry Applications

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate serves as a precursor in the synthesis of complex molecules, demonstrating its utility in the development of new chemical entities. Intramolecular cyclization techniques have been employed to synthesize pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate, showcasing the compound's role in facilitating the creation of novel heterocyclic compounds (Kaptı, Dengiz, & Balci, 2016).

Anticancer Agent Development

The structure-activity relationship studies of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have highlighted their potential in mitigating drug resistance in cancer cells. These studies are critical in the development of anticancer agents that can overcome acquired drug resistance, offering a promising direction for future cancer therapies (Das et al., 2009).

Molecular Sensors

A rhodamine-based compound synthesized from a related chemical framework acts as a fluorescent dual sensor for Zn2+ and Al3+ ions, with distinctly separated excitation and emission wavelengths. This application underscores the role of ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate derivatives in the development of sensitive, selective chemical sensors for environmental and biological applications (Roy et al., 2019).

Synthetic Intermediates

Ethyl indol-2-carboxylate derivatives have been successfully alkylated, leading to a variety of N-alkylated products. This demonstrates the compound's utility as a versatile synthetic intermediate in organic chemistry, enabling the creation of a wide range of functionalized molecules for further chemical exploration (Boraei, El Ashry, Barakat, & Ghabbour, 2016).

Propriétés

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-3-19-13(17)9-12-14(15(18)20-4-2)10-7-5-6-8-11(10)16-12/h5-8,16H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDUHPHWSVWASU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C2=CC=CC=C2N1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507360 |

Source

|

| Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | |

CAS RN |

77435-10-0 |

Source

|

| Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)